molecular formula C14H27NO8 B12599553 Bis[2-(2-methoxyethoxy)ethyl] L-aspartate CAS No. 646530-54-3

Bis[2-(2-methoxyethoxy)ethyl] L-aspartate

Cat. No.: B12599553
CAS No.: 646530-54-3
M. Wt: 337.37 g/mol
InChI Key: QCYQBMXDGCGDPQ-LBPRGKRZSA-N
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Description

Bis[2-(2-methoxyethoxy)ethyl] L-aspartate is a chemical compound known for its unique properties and applications in various fields It is a derivative of L-aspartic acid, where the carboxyl groups are esterified with 2-(2-methoxyethoxy)ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-methoxyethoxy)ethyl] L-aspartate typically involves the esterification of L-aspartic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-methoxyethoxy)ethyl] L-aspartate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Bis[2-(2-methoxyethoxy)ethyl] L-aspartate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the production of polymers and as a plasticizer in materials science.

Mechanism of Action

The mechanism by which Bis[2-(2-methoxyethoxy)ethyl] L-aspartate exerts its effects depends on its interaction with molecular targets. In biochemical applications, it may act as a substrate for enzymes, participating in catalytic reactions. In medicinal applications, it may interact with cellular receptors or transporters, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Bis[2-(2-methoxyethoxy)ethyl] ether: Similar in structure but lacks the aspartate moiety.

    Dimethoxytetraethylene glycol: Another related compound with similar ether linkages.

Uniqueness

Bis[2-(2-methoxyethoxy)ethyl] L-aspartate is unique due to the presence of the L-aspartate moiety, which imparts specific biochemical properties and potential therapeutic applications. Its ability to participate in a variety of chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

646530-54-3

Molecular Formula

C14H27NO8

Molecular Weight

337.37 g/mol

IUPAC Name

bis[2-(2-methoxyethoxy)ethyl] (2S)-2-aminobutanedioate

InChI

InChI=1S/C14H27NO8/c1-18-3-5-20-7-9-22-13(16)11-12(15)14(17)23-10-8-21-6-4-19-2/h12H,3-11,15H2,1-2H3/t12-/m0/s1

InChI Key

QCYQBMXDGCGDPQ-LBPRGKRZSA-N

Isomeric SMILES

COCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOC)N

Canonical SMILES

COCCOCCOC(=O)CC(C(=O)OCCOCCOC)N

Origin of Product

United States

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